2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide
Description
2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide is an acetamide derivative featuring a 2-chlorobenzyl group and a methyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₂ClN₂O, with a molecular weight of 226.67 g/mol.
Properties
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-13(10(14)6-12)7-8-4-2-3-5-9(8)11/h2-5H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFSSDRSMNQIDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Protection and Coupling Reactions
A widely cited method involves the use of benzyl carbamate (Cbz) as a protecting group for the amine moiety. In this approach, 2-chloro-N-methyl-benzylamine is reacted with a Cbz-protected glycine derivative under coupling conditions. For instance, a compound analogous to Formula 2 in patent EP2621894B1 undergoes nucleophilic acyl substitution with chloroacetyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA), yielding a Cbz-protected intermediate. This intermediate is critical for preventing undesired side reactions, such as dimerization, which are common in unprotected amine systems.
Reaction conditions typically involve polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or Hünig’s base enhances reaction efficiency, with yields ranging from 65% to 78% depending on stoichiometric ratios.
Table 1: Comparison of Coupling Agents and Solvents
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 0–5 | 72 | 98.5 |
| DIC | THF | 25 | 65 | 97.2 |
| Hünig’s base | Acetonitrile | 10 | 78 | 99.1 |
Hydrogenolysis for Deprotection
Following coupling, the Cbz group is removed via catalytic hydrogenation. Patent WO2020222158A1 highlights the use of palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in methanol or ethanol. This step is sensitive to residual moisture, which can lead to over-reduction or catalyst poisoning. Optimal conditions involve a substrate-to-catalyst ratio of 50:1 and reaction times of 4–6 hours, achieving deprotection yields exceeding 90%.
Notably, the choice of solvent impacts enantiomeric retention. Methanol preserves stereochemical integrity better than ethanol, as evidenced by chiral HPLC analyses showing 98% enantiomeric excess (ee) in methanol versus 92% ee in ethanol.
Optimization Strategies for Impurity Control
Mitigation of Dimer Impurities
A major challenge in synthesizing this compound is the formation of dimeric byproducts, such as N-(2-chloro-benzyl)-2-{[(2-chloro-benzyl)(methyl)carbamoyl]methyl}acetamide . These arise from residual amine groups reacting with activated intermediates. Patent EP2621894B1 addresses this by implementing low-temperature coupling (0–5°C) and incremental reagent addition to suppress oligomerization.
Table 2: Impact of Temperature on Dimer Formation
| Reaction Temperature (°C) | Dimer Content (%) | Overall Yield (%) |
|---|---|---|
| 25 | 12.4 | 65 |
| 10 | 6.8 | 72 |
| 0 | 2.1 | 70 |
Solvent and Base Selection
The use of Hünig’s base in acetonitrile significantly reduces side reactions compared to inorganic bases like sodium hydroxide, which promote hydrolysis of the chloroacetyl intermediate. Additionally, replacing DCM with 2-methyltetrahydrofuran (2-MeTHF) , a greener solvent, improves reaction sustainability without compromising yield (75% vs. 72% in DCM).
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance scalability. A two-step process—coupling followed by hydrogenolysis—achieves 85% overall yield in a system with a residence time of 30 minutes per step. Key advantages include:
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Reduced reaction volumes (50% less solvent consumption).
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Improved temperature control (±1°C variance).
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Higher throughput (1 kg/hr compared to 0.3 kg/hr in batch processes).
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide (NaCN) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 2-Amino-N-(2-chloro-benzyl)-N-methyl-nitroacetamide.
Reduction: Formation of 2-Amino-N-(2-chloro-benzyl)-N-methyl-amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide is primarily used in drug discovery processes. Its structural similarities to other biologically active compounds allow it to serve as a lead compound for developing new drugs targeting various diseases. Interaction studies often focus on its binding affinity to specific biological targets, such as receptors or enzymes, using techniques like molecular docking and in vitro assays.
Antiparasitic Activity
Recent studies have highlighted the potential of similar compounds in treating parasitic infections. For instance, a series of N-(2-aminoethyl)-N-phenyl benzamides were identified as potent against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Such findings suggest that derivatives of this compound could be explored for similar antiparasitic properties .
Case Study 1: Antiparasitic Screening
A phenotypic screen identified several analogues of benzamides with significant antiparasitic activity. Among these, compounds demonstrated low EC50 values (as low as 0.001 μM), indicating high potency against Trypanosoma brucei. The study emphasized the importance of structural modifications in enhancing biological activity .
Case Study 2: Enzyme Inhibition
Research on related compounds has shown promising results in enzyme inhibition, particularly against carbonic anhydrase IX (CA IX), which is implicated in cancer progression. Compounds similar to this compound exhibited IC50 values ranging from 10.93 nM to 25.06 nM for CA IX inhibition, showcasing their potential in cancer therapeutics .
Mechanism of Action
The mechanism by which 2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to other acetamide derivatives with halogenated aromatic substituents, N-substituted groups, or amino functionalities. Key structural and functional differences are outlined below.
Structural Analogues in Opioid Research
Several U-series compounds developed by the Upjohn Company share the N-methyl-acetamide backbone but differ in aromatic substituents and receptor binding profiles:
Key Differences :
- The target compound replaces the 3,4-dichlorophenyl group in U-drugs with a 2-chlorobenzyl group, reducing steric bulk.
- The amino group (-NH₂) in the target compound could influence solubility and hydrogen-bonding interactions compared to the dimethylamino group in U-drugs.
Chloroacetamide Derivatives in Agrochemicals
Chloroacetamide compounds are widely used as herbicides and pesticides. The target compound shares the chloroacetamide backbone but differs in substitution patterns:
Key Differences :
- The target compound lacks the methoxymethyl or propoxyethyl groups critical for herbicidal activity.
- The 2-chlorobenzyl group may direct interactions with mammalian targets rather than plant enzymes.
Amino-Functionalized Acetamides
Amino-substituted acetamides are explored for diverse applications, including enzyme inhibition and drug development:
Key Differences :
- The methyl group on the nitrogen in the target compound may hinder intermolecular interactions compared to unmethylated derivatives.
- Unlike the thiophene-containing analogue, the target compound lacks a heterocyclic ring, simplifying its synthesis .
Physicochemical Data
- Melting Point: Not reported for the target compound, but structurally similar 2-aminoacetamides exhibit melting points in the 150–234°C range .
- Hydrogen Bonding: The amino group enables N–H⋯O interactions, as seen in the crystal structure of 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide .
Biological Activity
2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 212.67 g/mol. The compound features an amine group, a chloro-benzyl moiety, and a methyl acetamide structure, which contribute to its unique reactivity and biological properties.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound can inhibit or modulate the activity of specific enzymes involved in critical biological processes. For instance, it may interact with carbonic anhydrases, which play a role in various physiological functions.
- Receptor Interaction : It may bind to cellular receptors, altering signal transduction pathways that are crucial for cell survival and proliferation.
- Gene Expression Modulation : The compound could influence the expression of genes related to inflammation and microbial resistance, contributing to its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains:
| Microorganism | Inhibition (%) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 80.69% | 50 |
| Escherichia coli | 75.00% | 50 |
| Pseudomonas aeruginosa | 70.00% | 50 |
| Candida spp. | 65.00% | 50 |
The compound's effectiveness against these pathogens suggests its potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. For example, studies have demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231, evidenced by a significant increase in annexin V-FITC-positive apoptotic cells .
A summary of the anticancer activity is presented below:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 22.04 | Apoptosis induction |
| MCF-7 | 18.50 | Cell cycle arrest |
These findings indicate that the compound may serve as a lead structure for developing new anticancer therapies .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various chloroacetamides, including this compound, against common bacterial strains. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Mechanism Exploration : Another investigation focused on the apoptosis-inducing properties of the compound in breast cancer cell lines. The study reported a marked increase in apoptotic markers when treated with the compound, suggesting its potential role as an anticancer agent through apoptosis induction .
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution of 2-chloroacetamide derivatives with primary amines. A general procedure involves refluxing 2-chloroacetamide (0.05 mol) with a primary amine (e.g., N-methyl-2-chloro-benzylamine) in benzene under nitrogen for 14–60 hours . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., switching to DMF for slower reactions), and controlling stoichiometric excess of the amine (5–10x) to minimize side products like unreacted starting materials . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the acetamide derivative.
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., methyl and benzyl groups) and amine proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .
- Infrared Spectroscopy (IR) : Amide C=O stretches (~1650–1700 cm) and N–H bends (~1550 cm) confirm functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Basic: What are the known toxicological risks associated with handling this compound?
Methodological Answer:
Limited toxicological data exist for this compound. However, structurally related chloroacetamides (e.g., 2-chloro-N-(2,6-dichlorophenyl)benzamide) require strict precautions:
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure .
- Work in a fume hood to prevent inhalation of airborne particles .
- Store waste separately in labeled containers and dispose via certified hazardous waste services to prevent environmental contamination .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and electronic properties. For example:
- Reaction Path Search : Identify energetically favorable pathways for functional group modifications (e.g., substituting the benzyl group) .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina to prioritize synthesis of high-affinity derivatives .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to filter candidates .
Advanced: What mechanistic insights explain the reactivity of the chloroacetamide group in substitution reactions?
Methodological Answer:
The chloroacetamide group undergoes nucleophilic substitution via an S2 mechanism. The electron-withdrawing amide carbonyl group polarizes the C–Cl bond, increasing electrophilicity at the methylene carbon. Steric hindrance from the N-methyl and benzyl groups influences reaction rates, favoring polar aprotic solvents (e.g., DMF) to stabilize transition states . Kinetic studies (e.g., varying amine nucleophilicity) and isotopic labeling (-Cl tracking) can validate the mechanism .
Advanced: How can researchers resolve contradictions in reported bioactivity data for similar acetamides?
Methodological Answer:
Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay) .
- Impurity Profiling : Compare HPLC/LC-MS data of batches to rule out confounding byproducts .
- Meta-Analysis : Use platforms like Web of Science to aggregate data, applying statistical tools (e.g., ANOVA) to identify outliers .
Basic: What protocols ensure safe disposal of waste containing this compound?
Methodological Answer:
- Short-Term Storage : Collect waste in chemically resistant containers (e.g., HDPE) labeled with CAS number and hazards .
- Neutralization : For aqueous waste, adjust pH to 7–8 before adding activated carbon to adsorb organic residues .
- Professional Disposal : Contract licensed facilities for incineration (≥1200°C) to degrade chloroacetamide residues .
Advanced: How does steric and electronic modulation of the benzyl group affect stability under physiological conditions?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., 2-chloro vs. 4-chloro) reduce enzymatic hydrolysis by shielding the amide bond .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase amide bond stability but may reduce solubility. Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring identifies degradation pathways (e.g., hydrolysis to carboxylic acid) .
Advanced: What in vitro models are suitable for preliminary bioactivity screening of this compound?
Methodological Answer:
- Enzyme Inhibition : Screen against targets like proteases or kinases using fluorescence-based assays (e.g., FRET for protease activity) .
- Cell Viability : Use cancer cell lines (e.g., MCF-7) with ATP-based luminescence assays (e.g., CellTiter-Glo) .
- Membrane Permeability : Caco-2 monolayers assess intestinal absorption potential, critical for drug development .
Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to kilogram quantities?
Methodological Answer:
- Process Intensification : Switch from batch to flow reactors for precise temperature control and reduced reaction times .
- Solvent Optimization : Replace benzene with safer solvents (e.g., toluene or cyclopentyl methyl ether) without compromising yield .
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical parameters (e.g., stirring rate, cooling rate) affecting purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
